Hydroxy-PEG3-acrylate

説明

特性

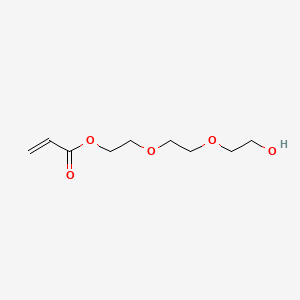

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETIYACESIPJSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168208 |

Source

|

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-45-7 |

Source

|

| Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O530A23BH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of Hydroxy-PEG3-acrylate in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the strategic selection of linker molecules is paramount to the design of effective therapeutic and diagnostic agents. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have become indispensable tools. This technical guide focuses on Hydroxy-PEG3-acrylate, a discrete PEG linker that offers a unique combination of functionalities for a broad range of bioconjugation applications. Its defined chain length, hydrophilicity, and dual reactive handles—a hydroxyl group and an acrylate group—provide researchers with precise control over the modification of biomolecules, surfaces, and the fabrication of biomaterials. This guide will provide an in-depth exploration of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their pursuit of novel bioconjugates.

Core Functions and Advantages of this compound

This compound is a heterobifunctional linker characterized by a three-unit polyethylene glycol chain, a terminal hydroxyl (-OH) group, and a terminal acrylate group. This distinct architecture imparts several key advantages in bioconjugation strategies.

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or peptides that are prone to aggregation in physiological environments.[1] The PEG chain can also create a hydration shell around the bioconjugate, which can shield it from enzymatic degradation and reduce its immunogenicity.[2]

The terminal hydroxyl group serves as a versatile handle for further chemical modification. It can be derivatized into other functional groups, allowing for a wide range of subsequent conjugation chemistries.[1][3] This feature is particularly useful in multi-step synthesis processes where sequential and orthogonal reactions are required.

The acrylate group is a key reactive moiety that readily participates in Michael addition reactions, particularly with thiol groups (sulfhydryl groups) found in cysteine residues of proteins and peptides.[1][3] This reaction is highly efficient and proceeds under mild, biocompatible conditions, forming a stable carbon-sulfur bond.[4] This specificity allows for site-selective modification of biomolecules, a critical aspect in preserving their biological activity.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for designing and executing successful bioconjugation experiments.

| Property | Value | Reference(s) |

| Chemical Formula | C9H16O5 | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| CAS Number | 16695-45-7 | [5] |

| Appearance | Liquid | [6] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [5] |

| Boiling Point (Predicted) | 302.4 ± 22.0 °C | [5] |

| pKa (Predicted) | 14.36 ± 0.10 | [5] |

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. The following table provides a comparative overview of how different PEG linker lengths can influence key parameters in the context of Proteolysis Targeting Chimeras (PROTACs), illustrating the importance of optimizing linker length for specific applications.

| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |

| PROTAC-A1 | 3-unit PEG | 850 | 4.2 | 15 |

| PROTAC-A2 | 6-unit PEG | 982 | 3.8 | 35 |

| PROTAC-A3 | 12-unit PEG | 1246 | 3.1 | 70 |

| PROTAC-A4 | 24-unit PEG | 1774 | 1.9 | 180 |

This data is representative of the general trend observed with varying PEG linker lengths in PROTAC development.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following are representative protocols for common applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

Objective: To conjugate this compound to a peptide containing a cysteine residue via a Michael addition reaction.

Materials:

-

Peptide with a single cysteine residue

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Quenching Reagent: 1 M β-mercaptoethanol or N-acetylcysteine

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC)

-

Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer to achieve a 10 to 20-fold molar excess relative to the peptide.

-

Conjugation Reaction: Add the this compound solution to the peptide solution with gentle mixing.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by RP-HPLC.

-

Quenching: Add the quenching reagent in a 10-fold molar excess over the initial amount of this compound to react with any unreacted acrylate groups. Incubate for 30 minutes at room temperature.

-

Purification: Purify the PEGylated peptide using RP-HPLC to separate it from unreacted peptide, excess linker, and quenching reagent.

-

Characterization: Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide using mass spectrometry.

Protocol 2: Formation of a PEG-Based Hydrogel for 3D Cell Culture

Objective: To form a hydrogel for encapsulating cells in a 3D environment using a multi-arm PEG-thiol crosslinker and this compound.

Materials:

-

Multi-arm PEG-thiol (e.g., 4-arm PEG-SH)

-

This compound

-

Cell culture medium or PBS, pH 7.4

-

Cell suspension

-

Sterile, non-tissue culture treated plates

Procedure:

-

Precursor Solution Preparation:

-

Dissolve the multi-arm PEG-thiol in cell culture medium or PBS to the desired final concentration (e.g., 5% w/v).

-

Dissolve this compound in cell culture medium or PBS to a stoichiometric equivalent to the thiol groups on the multi-arm PEG.

-

-

Cell Encapsulation:

-

Gently mix the cell suspension with the multi-arm PEG-thiol precursor solution.

-

-

Hydrogel Formation:

-

Add the this compound solution to the cell-containing PEG-thiol solution.

-

Mix quickly but gently by pipetting up and down.

-

Immediately dispense the mixture into the wells of the sterile plate.

-

-

Gelation: Allow the hydrogel to crosslink for 15-30 minutes at 37°C in a cell culture incubator.

-

Cell Culture: Once the hydrogel has solidified, add cell culture medium to cover the hydrogel and continue with the planned cell culture experiments.

Protocol 3: Surface Modification of a Biomaterial with this compound

Objective: To create a hydrophilic and protein-repellent surface on a biomaterial through the covalent attachment of this compound.

Materials:

-

Biomaterial substrate with primary amine groups on the surface (e.g., aminosilanized glass or polymer)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: MES buffer, pH 6.0

-

Conjugation Buffer: PBS, pH 7.4

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

-

Deionized water

Procedure:

-

Substrate Preparation: Ensure the biomaterial surface is clean and functionalized with primary amine groups.

-

Activation of this compound (if necessary for the hydroxyl end): While the acrylate end can react directly with thiols, if the hydroxyl end is to be conjugated to an amine surface, it first needs activation. This protocol will focus on attaching a molecule with a free thiol to the acrylate end of a surface-bound PEG.

-

Alternative: Surface Thiolation and Acrylate Reaction:

-

Functionalize the biomaterial surface with thiol groups using appropriate silane chemistry (e.g., (3-mercaptopropyl)trimethoxysilane).

-

Dissolve this compound in an appropriate organic solvent (e.g., DMF).

-

Immerse the thiol-functionalized substrate in the this compound solution.

-

Add a suitable base catalyst (e.g., triethylamine) to promote the Michael addition reaction.

-

Incubate for 2-4 hours at room temperature.

-

-

Washing:

-

Rinse the modified substrate thoroughly with the organic solvent used for the reaction.

-

Wash with PBST and then deionized water to remove any non-covalently bound linker.

-

-

Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen).

-

Characterization: Confirm the successful surface modification using techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of PEG and contact angle measurements to assess the change in surface hydrophilicity.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships involving this compound in bioconjugation.

Caption: Workflow for conjugating this compound to a thiol-containing peptide.

Caption: PROTAC-mediated protein degradation pathway facilitated by a PEG linker.

Caption: Workflow for the surface modification of a biomaterial using this compound.

Caption: Process of forming a cell-laden hydrogel using this compound.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, combining a hydrophilic PEG spacer with two distinct reactive handles, offers researchers a high degree of control over the modification of biomolecules and materials. The ability to enhance solubility, reduce immunogenicity, and enable site-specific conjugation makes it a valuable component in the development of advanced therapeutics, such as antibody-drug conjugates and PROTACs, as well as in the creation of functionalized biomaterials for applications ranging from drug delivery to tissue engineering. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and development settings. As the demand for precisely engineered bioconjugates continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

- 1. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. This compound, CAS 16695-45-7 | AxisPharm [axispharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Monoacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of triethylene glycol monoacrylate (TEGMA), a hydrophilic monomer. The document details the chemical processes, experimental protocols, and analytical techniques required for its successful preparation and verification.

Synthesis of Triethylene Glycol Monoacrylate

The most common method for synthesizing triethylene glycol monoacrylate is through the direct esterification of triethylene glycol (TEG) with acrylic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion. To prevent the polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is crucial.

An alternative, though less common, laboratory-scale synthesis involves the reaction of triethylene glycol with acryloyl chloride in the presence of a base like triethylamine.[1] This method avoids the need for water removal but requires careful handling of the reactive acryloyl chloride.

Reaction Principle: Fischer Esterification

The reaction involves the acid-catalyzed esterification of the primary hydroxyl group of triethylene glycol with the carboxylic acid group of acrylic acid.

HO(CH₂CH₂O)₃H + CH₂=CHCOOH ⇌ CH₂=CHC(=O)O(CH₂CH₂O)₃H + H₂O

Experimental Protocol: Synthesis via Esterification

This protocol outlines a typical procedure for the synthesis of triethylene glycol monoacrylate.

Materials:

-

Triethylene glycol (TEG)

-

Acrylic acid

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Hydroquinone or 4-Methoxyphenol (MEHQ) as a polymerization inhibitor

-

Toluene or another azeotropic solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus topped with a reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add triethylene glycol, an equimolar amount or a slight excess of acrylic acid, the azeotropic solvent (e.g., toluene), a catalytic amount of p-TSA, and a small quantity of the polymerization inhibitor.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water is collected, or the reaction progress is confirmed by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid. Follow this with a wash using brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure triethylene glycol monoacrylate.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of triethylene glycol monoacrylate.

Characterization of Triethylene Glycol Monoacrylate

To confirm the identity, structure, and purity of the synthesized product, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of triethylene glycol monoacrylate. The spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Data Analysis: Process the spectrum (phasing, baseline correction, and integration). The chemical shifts (δ), splitting patterns (multiplicity), and integral values are used to assign the protons to the molecular structure.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Identify the chemical shifts of the carbon signals and assign them to the respective carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopy Protocol (ATR Method):

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups (e.g., C=O, C=C, O-H, C-O). The FTIR spectra can be acquired in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. Gas chromatography-mass spectrometry (GC-MS) can simultaneously provide information on purity and molecular weight.[3][4]

Characterization Workflow Visualization

Caption: Logical workflow for the characterization of TEG-monoacrylate.

Summary of Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of triethylene glycol monoacrylate.

Table 1: Typical Reaction Parameters for Esterification

| Parameter | Value/Condition | Purpose |

| Reactant Molar Ratio | TEG : Acrylic Acid (1 : 1 to 1 : 1.2) | Control mono-esterification |

| Catalyst Loading | 1-2 mol% (relative to TEG) | Accelerate reaction rate |

| Inhibitor Loading | 0.1-0.5 wt% | Prevent polymerization |

| Temperature | 80-120 °C | Maintain reflux for water removal |

| Pressure | Atmospheric (with azeotrope) or Vacuum | Drive reaction to completion |

Table 2: Spectroscopic Data for Triethylene Glycol Monoacrylate

| Technique | Parameter | Expected Value/Range | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 5.8 - 6.4 | Vinyl protons (CH₂=CH-) |

| Chemical Shift (δ, ppm) | ~4.2 | Methylene protons adjacent to ester (-COO-CH₂-) | |

| Chemical Shift (δ, ppm) | 3.5 - 3.8 | Ethylene glycol backbone protons (-O-CH₂-CH₂-O-) | |

| Chemical Shift (δ, ppm) | ~2.5-3.0 | Hydroxyl proton (-OH) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~166 | Carbonyl carbon (C=O) |

| Chemical Shift (δ, ppm) | ~128-131 | Vinyl carbons (CH₂=CH-) | |

| Chemical Shift (δ, ppm) | ~60-73 | Ethylene glycol backbone carbons (-O-CH₂-CH₂-O-) | |

| FTIR | Wavenumber (cm⁻¹) | ~3400 (broad) | O-H stretch (hydroxyl group) |

| Wavenumber (cm⁻¹) | ~1720 | C=O stretch (ester carbonyl) | |

| Wavenumber (cm⁻¹) | ~1635 | C=C stretch (vinyl group) | |

| Wavenumber (cm⁻¹) | ~1100 | C-O stretch (ether linkage) |

References

- 1. Triethylene glycol diacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. Data on FTIR, photo-DSC and dynamic DSC of triethylene glycol dimethacrylate and N-vinylpyrrolidone copolymerization in the presence of ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPME and GC-MS analysis of triethylene glycol dimethacrylate released from dental composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Safety Data of CAS 16695-45-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and safety data for the compound with CAS number 16695-45-7, identified as 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate. This compound, also known under the synonym Hydroxy-PEG3-acrylate, is a valuable bifunctional molecule utilized in various scientific applications, notably as a hydrophilic linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate | |

| CAS Number | 16695-45-7 | |

| Molecular Formula | C₉H₁₆O₅ | |

| Molecular Weight | 204.22 g/mol | |

| Canonical SMILES | C=CC(=O)OCCOCCOCCO | [1] |

| InChI | InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2 | [1] |

| InChIKey | VETIYACESIPJSO-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Computed) | -0.3 | [2] |

| Topological Polar Surface Area (Computed) | 65 Ų | [2] |

| Rotatable Bond Count (Computed) | 8 | |

| Hydrogen Bond Donor Count (Computed) | 1 | |

| Hydrogen Bond Acceptor Count (Computed) | 5 |

Table 2: Experimental Physicochemical Properties

| Property | Value | Remarks |

| Melting Point | Data not available | |

| Boiling Point | Data not available | A predicted boiling point for a similar compound, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate (CAS 19812-60-3), is 347.0±27.0 °C.[3] |

| Density | Data not available | A predicted density for a similar compound, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate (CAS 19812-60-3), is 1.102±0.06 g/cm³.[3] |

| Vapor Pressure | Data not available | |

| Solubility | Soluble in DMSO, DCM, DMF |

Safety Data

The safety profile of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate is summarized below. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment and in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical and toxicological properties of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate are not publicly available. However, standardized methods for characterizing chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[4][5] These guidelines are internationally accepted as standard methods for safety testing.[4]

Physicochemical Properties Determination:

-

Melting Point/Freezing Point (OECD Guideline 102): This is determined by methods such as the capillary method, hot stage apparatus, or differential scanning calorimetry (DSC). The sample is heated at a controlled rate, and the temperature at which the phase transition from solid to liquid occurs is recorded.

-

Boiling Point (OECD Guideline 103): The boiling point is determined using methods like the ebulliometer, dynamic method, or distillation method, which measure the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Density of Liquids and Solids (OECD Guideline 109): Density can be measured using a hydrometer, a pycnometer, or an oscillating densitometer. The mass of a known volume of the substance is determined at a specific temperature.

-

Vapour Pressure (OECD Guideline 104): The vapor pressure is determined by methods such as the dynamic method, static method, or effusion method, which measure the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Water Solubility (OECD Guideline 105): The column elution method or the flask method is used to determine the saturation mass concentration of the substance in water at a given temperature.

Toxicological Data Determination:

-

Acute Oral Toxicity (OECD Guideline 420, 423, or 425): These guidelines describe methods to assess the short-term toxic effects of a substance after oral administration to animals. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are often preferred to reduce the number of animals used.[6][7]

-

Acute Dermal Toxicity (OECD Guideline 402): This test determines the toxic effects of a substance after a single, short-term dermal exposure.

-

Acute Inhalation Toxicity (OECD Guideline 403): This guideline outlines the procedures for assessing the toxicity of a substance when inhaled by test animals for a short duration.

-

Skin Irritation/Corrosion (OECD Guideline 404): This in vivo or in vitro test assesses the potential of a substance to cause reversible or irreversible skin damage.

-

Eye Irritation/Corrosion (OECD Guideline 405): This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Skin Sensitisation (OECD Guideline 429): The Local Lymph Node Assay (LLNA) is a common method to determine the potential of a substance to cause skin sensitization.

Mandatory Visualizations

Application in PROTAC Synthesis

2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate (this compound) is a key building block in the synthesis of PROTACs. Its bifunctional nature, possessing a polymerizable acrylate group and a hydroxyl group, allows for its incorporation as a flexible, hydrophilic linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG-based linker.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

The following diagram illustrates the logical relationship of safety precautions when handling CAS 16695-45-7.

Caption: Safety precautions and first aid for CAS 16695-45-7.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate | C9H16O5 | CID 85549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19812-60-3 CAS MSDS (2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Bifunctional Role of PEG3-Acrylate Linkers: A Technical Deep Dive into the Hydroxyl and Acrylate Moieties

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation and drug delivery, the strategic selection of a chemical linker is paramount to the efficacy and success of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, the PEG3-acrylate linker has emerged as a versatile and valuable tool. This in-depth technical guide elucidates the critical and distinct roles of the terminal hydroxyl and acrylate functional groups within the PEG3-acrylate linker, providing a comprehensive resource for its application in advanced drug development.

Core Principles: The Dual Personality of PEG3-Acrylate Linkers

The PEG3-acrylate linker is a heterobifunctional molecule, meaning it possesses two different reactive functional groups at its termini. This dual reactivity is the cornerstone of its utility, allowing for sequential and controlled conjugation of two different molecular entities. The core structure consists of a three-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties, flanked by a reactive acrylate group on one end and a hydroxyl group on the other.

The Acrylate Group: A Hub for Nucleophilic Addition

The acrylate group is an α,β-unsaturated carbonyl compound, making it a prime electrophile for conjugate addition reactions, most notably the Michael addition. This reaction is highly efficient and proceeds readily under mild, often physiological, conditions with soft nucleophiles.

-

Thiol-Michael Addition: The reaction of the acrylate group with a thiol (from a cysteine residue in a protein or a thiol-containing payload) is a cornerstone of bioconjugation. This reaction is rapid and highly specific, forming a stable thioether bond.

-

Aza-Michael Addition: Primary and secondary amines can also react with the acrylate group, though generally at a slower rate than thiols. This reaction is sensitive to pH and the nature of the amine.

The reactivity of the acrylate group allows for the covalent attachment of a payload molecule, a targeting ligand, or a protein of interest, forming a stable conjugate.

The Hydroxyl Group: A Gateway to Further Functionalization and Enhanced Properties

The terminal hydroxyl group offers a distinct set of opportunities. While it can be left unmodified to enhance the overall hydrophilicity of the conjugate, its true potential lies in its ability to be chemically modified.[1] This functionalization transforms the PEG3-acrylate into a versatile platform for multi-step conjugation strategies.

-

Derivatization: The hydroxyl group can be readily converted into a variety of other functional groups, including amines, azides, or carboxylic acids.[2] This allows for the introduction of functionalities for "click chemistry" (azide-alkyne cycloaddition) or amide bond formation, expanding the repertoire of bioconjugation reactions.

-

Hydrophilicity and Pharmacokinetics: The presence of the hydroxyl group, along with the ethylene glycol repeats of the PEG chain, contributes to the overall hydrophilicity of the linker.[3] This can improve the aqueous solubility of hydrophobic drugs and influence the pharmacokinetic profile of the resulting conjugate by increasing its hydrodynamic radius and potentially reducing renal clearance.[4]

Quantitative Data Presentation

The selection of a linker is often guided by quantitative parameters that influence the performance of the final bioconjugate. The following tables summarize key data related to the properties and reactivity of PEG linkers.

| Parameter | PEG4 | PEG8 | PEG12 | PEG24 | Key Findings & References |

| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency | Often represents a balance between improved pharmacokinetics and retained potency | May show a slight decrease in potency compared to shorter linkers | Can exhibit a more significant reduction in cytotoxicity | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[5] |

| Cellular Uptake (Nanoparticles) | Higher uptake by macrophage cells compared to longer PEGs | Reduced uptake by macrophages compared to shorter PEGs | Further reduction in macrophage uptake | Significant reduction in non-specific cellular uptake | Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield that repels opsonins and reduces phagocytic removal, thus providing a "stealth" effect.[5] |

Table 1: Impact of PEG Linker Length on In Vitro Performance. This table illustrates the general trends observed with varying PEG chain lengths, providing a basis for selecting an appropriate linker length for a specific application.

| Reaction Type | Nucleophile | Typical Reaction Conditions | Coupling Efficiency | Reference |

| Thiol-Michael Addition | Thiol (e.g., from Cysteine) | pH 6.5-7.5, Room Temperature | High (>95%) | [6] |

| Aza-Michael Addition | Amine (e.g., from Lysine) | pH > 8.0, Room Temperature | Moderate to High | [7] |

Table 2: Reactivity of the Acrylate Group in PEG3-Acrylate Linkers. This table provides an overview of the typical reaction conditions and efficiencies for the Michael addition reactions of the acrylate moiety.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of PEG3-acrylate linkers. The following sections provide step-by-step methodologies for key reactions.

Protocol for Thiol-Michael Addition to a PEG3-Acrylate Linker

Objective: To conjugate a thiol-containing molecule (e.g., a peptide with a terminal cysteine) to a PEG3-acrylate linker.

Materials:

-

PEG3-acrylate linker

-

Thiol-containing molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the thiol is in a disulfide bond

-

Quenching reagent: N-ethylmaleimide (NEM) or free cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Preparation of Thiol-Containing Molecule: If the thiol is part of a disulfide bond, dissolve the molecule in the conjugation buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1 hour to reduce the disulfide bond. Remove excess TCEP by buffer exchange using a desalting column.

-

Conjugation Reaction: Dissolve the PEG3-acrylate linker in the conjugation buffer. Add the thiol-containing molecule to the linker solution at a desired molar ratio (typically 1.2 to 5-fold molar excess of the linker).

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.

-

Quenching: Add a 10-fold molar excess of the quenching reagent (NEM or free cysteine) to the reaction mixture to cap any unreacted thiol or acrylate groups, respectively. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate from unreacted starting materials and byproducts using SEC or dialysis.

-

Characterization: Characterize the purified conjugate by mass spectrometry to confirm the successful conjugation and by HPLC to assess purity.

Protocol for Functionalization of the Terminal Hydroxyl Group

Objective: To convert the terminal hydroxyl group of a PEG3-acrylate linker to an azide group for subsequent click chemistry.

Materials:

-

HO-PEG3-Acrylate

-

Tosyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Monotosylation: Dissolve the HO-PEG3-Acrylate in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of TEA or pyridine, followed by the dropwise addition of 1.05 equivalents of TsCl dissolved in a small amount of anhydrous DCM. Stir the reaction at 0°C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC or LC-MS to confirm the formation of the tosylated intermediate.

-

Azide Substitution: After completion of the tosylation reaction, remove the solvent under reduced pressure. Dissolve the crude tosylated PEG linker in anhydrous DMF. Add 3-5 equivalents of sodium azide to the solution. Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting N₃-PEG3-Acrylate by column chromatography.

-

Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways involving PEG linkers.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using a PEG3-acrylate linker.

Caption: PROTAC-mediated protein degradation pathway, where a PEG linker connects the two ligands.

Conclusion

The PEG3-acrylate linker, with its distinct hydroxyl and acrylate functionalities, offers a powerful and versatile platform for the construction of complex bioconjugates. The acrylate group provides a reliable handle for the attachment of payloads and targeting moieties through efficient Michael addition reactions. Simultaneously, the terminal hydroxyl group not only enhances the hydrophilicity of the linker but also serves as a crucial point for further chemical modification, enabling sophisticated, multi-step conjugation strategies. A thorough understanding of the chemistry and reactivity of both functional groups, as outlined in this guide, is essential for researchers and drug development professionals to harness the full potential of PEG3-acrylate linkers in creating next-generation therapeutics.

References

- 1. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Acrylate Group in Poly(ethylene glycol) Linkers: A Technical Guide to Function and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The functionalization of poly(ethylene glycol) (PEG) with acrylate groups has become a cornerstone in the development of advanced biomaterials, drug delivery systems, and bioconjugates. The acrylate moiety, a vinyl group attached to a carbonyl, imparts a versatile reactivity that allows for the formation of stable covalent bonds under mild conditions, making it ideal for applications involving sensitive biological molecules. This technical guide provides an in-depth exploration of the function and reactivity of the acrylate group in PEG linkers, offering a comprehensive resource for researchers in the field.

Core Reactivity of the Acrylate Group

The reactivity of the acrylate group in PEG linkers is primarily governed by two key chemical transformations: Michael Addition and Radical Polymerization . These reactions enable the formation of bioconjugates and the fabrication of crosslinked hydrogel networks.

Michael Addition: A Versatile Bioconjugation Strategy

The acrylate group is an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles such as thiols (from cysteine residues in proteins and peptides) and amines. This reaction is highly efficient and proceeds under physiological conditions (pH 7.4), making it a favored method for bioconjugation.[1][2] The reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylate, leading to the formation of a stable thioether bond.[3]

The kinetics of the thiol-acrylate Michael addition are influenced by several factors, including pH, the pKa of the thiol, and the presence of catalysts.[4][5] The reaction rate increases with higher pH due to the increased concentration of the more nucleophilic thiolate anion.[2] Introducing charged amino acids near a cysteine residue can modulate the thiol's pKa and thus control the reaction kinetics.[4]

View Reaction Mechanism

Caption: Michael addition of a thiol to a PEG-acrylate.

Radical Polymerization: Formation of Hydrogel Networks

PEG-acrylates, particularly di- and multi-arm variants (PEGDA, PEGTA), are widely used to form hydrogels through radical polymerization.[6][][8] This process can be initiated by photoinitiators upon exposure to UV light or by thermal initiators.[9][10][11] The polymerization proceeds via a chain-growth mechanism, where radicals propagate through the vinyl groups of the acrylate moieties, leading to the formation of a crosslinked three-dimensional network.[12]

The properties of the resulting hydrogel, such as swelling ratio, mechanical stiffness, and degradation rate, can be precisely tuned by controlling parameters like the molecular weight of the PEG, the concentration of the PEG-acrylate precursor, and the crosslinking density.[6][13][14][15]

View Reaction Mechanism

Caption: Radical polymerization of PEG-acrylate.

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data related to the reactivity and stability of the acrylate group in PEG linkers.

Table 1: Reaction Kinetics of Michael Addition

| Nucleophile | Electrophile | Catalyst/Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Thiol (Cysteine) | PEG-diacrylate | pH 7.4 | Varies with thiol pKa | [4] |

| Alkyl Phosphine | Acrylamide | pH 7.4 | 0.07 | [16][17] |

| Thiol | Acrylate | Diphenylphosphine (DPP) | Fast (minutes) | [18] |

| Thiol | Acrylate | Tris(2-carboxyethyl)phosphine (TCEP) | pH > 8.0 for efficiency | [18] |

Table 2: Stability of the Acrylate Group

| Condition | Observation | Significance | Reference |

| Alkaline pH | Susceptible to hydrolysis (saponification) | Potential for degradation of the linker | [19][20][21] |

| Acidic pH | More stable to hydrolysis than alkaline conditions | Favorable for storage and some applications | [20] |

| Physiological pH (7.4) | Generally stable, but slow hydrolysis can occur | Important for long-term in vivo applications | [22] |

| Enzymatic (Carboxylesterase) | Can undergo hydrolysis | A potential in vivo degradation pathway | [22] |

Note: Hydrolysis rates are dependent on the specific ester structure and reaction conditions.[19][22] Butyl acrylate is more resistant to hydrolysis than ethyl acrylate, which is more resistant than methyl acrylate.[23]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for key experiments involving PEG-acrylates.

Protocol for Thiol-Acrylate Conjugation (Michael Addition)

This protocol describes the conjugation of a thiol-containing peptide to a PEG-acrylate linker.

-

Dissolution: Dissolve the PEG-acrylate in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Peptide Preparation: Dissolve the thiol-containing peptide in the same buffer.

-

Reaction: Mix the PEG-acrylate and peptide solutions at a desired molar ratio. The reaction is typically allowed to proceed at room temperature for a specified time (e.g., 10 minutes to several hours), depending on the reactivity of the thiol.[2]

-

Monitoring: The reaction progress can be monitored by quantifying the decrease in free thiols using Ellman's reagent.[2]

-

Purification: The resulting conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted starting materials.[24]

Protocol for Photo-initiated Hydrogel Formation

This protocol outlines the formation of a PEG-diacrylate (PEGDA) hydrogel via photopolymerization.

-

Precursor Solution: Prepare a solution of PEGDA in a biocompatible buffer (e.g., PBS) at the desired concentration (e.g., 10-20% w/v).[15]

-

Photoinitiator Addition: Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a suitable concentration (e.g., 0.05-0.5% w/v).[9]

-

Molding: Pipette the precursor solution into a mold of the desired shape and size.

-

UV Curing: Expose the solution to UV light (e.g., 365 nm) for a specific duration (e.g., seconds to minutes) to initiate polymerization and crosslinking.[25] The crosslinking time can be varied to tailor the hydrogel's properties.[25]

-

Swelling and Equilibration: After polymerization, the hydrogel is typically swollen in a buffer to reach equilibrium before further use.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation and Characterization

Caption: Workflow for PEG-peptide conjugation.

Cellular Uptake Pathways of PEGylated Nanoparticles

PEGylation can influence the cellular uptake mechanisms of nanoparticles.[26][27] While it can reduce overall uptake, it can also direct nanoparticles towards specific pathways.[26][28]

Caption: Cellular uptake of PEGylated nanoparticles.

Applications in Drug Development

The unique properties of PEG-acrylates make them highly valuable in various aspects of drug development.

-

Drug Delivery: PEG-acrylate hydrogels can be used to encapsulate and provide sustained release of both hydrophilic and hydrophobic drugs.[9][29][30] The release kinetics can be controlled by modulating the hydrogel's mesh size and degradation rate.[12]

-

Tissue Engineering: The biocompatibility and tunable mechanical properties of PEG-acrylate hydrogels make them excellent scaffolds for tissue engineering and regenerative medicine.[12][13][30] They can be modified with cell-adhesive peptides to promote cell attachment and proliferation.[13]

-

Bioconjugation: PEGylation of therapeutic proteins and peptides with PEG-acrylates can improve their pharmacokinetic profiles by increasing their hydrodynamic size, enhancing stability, and reducing immunogenicity.[26][31]

Characterization of PEG-Acrylate Conjugates

A thorough characterization of PEG-acrylate conjugates is essential to ensure their quality and performance.[32] Key analytical techniques include:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the successful acrylation of PEG and the formation of conjugates.[32][33]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the degree of acrylation and the structure of the conjugate.[24][32][34]

-

High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to assess purity, heterogeneity, and the presence of aggregates.[32][35]

-

Mass Spectrometry (MS): To determine the molecular weight of the conjugate and confirm the degree of PEGylation.[24][32]

References

- 1. precisepeg.com [precisepeg.com]

- 2. researchgate.net [researchgate.net]

- 3. An injectable thiol-acrylate poly(ethylene glycol) hydrogel for sustained release of methylprednisolone sodium succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. savvysciencepublisher.com [savvysciencepublisher.com]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. Acrylate | BroadPharm [broadpharm.com]

- 11. ACRL-PEG-ACRL, acrylate-poly(ethylene glycol)-acrylate [nanosoftpolymers.com]

- 12. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Polyethylene Glycol Dimethacrylate Hydrogels for Biomedical Application | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. Phospha-Michael Addition as a New Click Reaction for Protein Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 24. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. PEG hydrogels for the controlled release of biomolecules in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. polysciences.com [polysciences.com]

- 32. benchchem.com [benchchem.com]

- 33. repository.lsu.edu [repository.lsu.edu]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Role of Hydrophilic PEG Spacers in Linker Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a pivotal component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] This molecular bridge connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a small molecule) and its characteristics significantly influence the stability, solubility, and biodistribution of the entire construct.[1][3] A key innovation in linker technology has been the incorporation of hydrophilic spacers, with polyethylene glycol (PEG) emerging as the gold standard.[1][4]

This technical guide provides a comprehensive exploration of hydrophilic PEG spacers, detailing their fundamental properties, impact on therapeutic performance, and practical applications. It includes a compilation of quantitative data, detailed experimental protocols for synthesis and characterization, and visual diagrams to elucidate key concepts and workflows.

Core Principles of PEG Spacers in Linker Technology

Polyethylene glycol is a synthetic, hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[4][5] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has been a long-standing strategy to improve the pharmaceutical properties of therapeutics.[5] When incorporated as spacers in linkers, PEG chains offer a multitude of advantages.

The primary benefits of utilizing hydrophilic PEG spacers include:

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the conjugate, poor solubility, and rapid clearance from circulation.[1][3] The hydrophilic nature of PEG counteracts this hydrophobicity, improving the overall water solubility of the conjugate and preventing aggregation.[3][6]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its circulation half-life.[4][5] This extended exposure increases the likelihood of the therapeutic reaching its target site.[4]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by shielding immunogenic epitopes on the antibody or payload from the host's immune system, thereby reducing the risk of an immune response.[1][5]

-

Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers can enable higher drug loading without compromising the stability and solubility of the conjugate.[7][8]

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the balance between these beneficial properties and the biological activity of the conjugate.[3]

Data Presentation: Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact of PEGylation on Pharmacokinetic Parameters

This table illustrates the significant increase in the in vivo half-life of various therapeutic proteins and conjugates upon PEGylation.

| Therapeutic Molecule | PEG Chain Length | Half-life (Non-PEGylated) | Half-life (PEGylated) | Fold Increase | Reference(s) |

| Interferon α-2a | 40 kDa (branched) | 2.3 hours | 50 hours | ~22x | [1] |

| Interferon α-2b | 20 kDa (linear) | 4 hours | 40 hours | 10x | [1] |

| Uricase | Di-PEGylated | ~2 hours | 22.8 hours | ~11.4x | [1] |

| Affibody-MMAE Conjugate | 4 kDa | 19.6 min | ~49 min (2.5x increase) | 2.5x | [9] |

| Affibody-MMAE Conjugate | 10 kDa | 19.6 min | ~219.5 min (11.2x increase) | 11.2x | [9] |

| Equine Anti-SARS-CoV-2 F(ab')2 | Not specified | 38.32 h | 71.41 h | 1.86x |

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

This table demonstrates the trade-off between PEG linker length and in vitro potency, where longer linkers can sometimes lead to a decrease in immediate cytotoxic effect.

| ADC Target & Payload | Linker | Cell Line | IC50 (pM) | Reference |

| Anti-HER2 & MMAE | No PEG | SK-BR-3 | ~1.0 | [6] |

| Anti-HER2 & MMAE | PEG4 | SK-BR-3 | ~1.5 | [6] |

| Anti-HER2 & MMAE | PEG8 | SK-BR-3 | ~2.5 | [6] |

| Anti-HER2 & MMAE | PEG12 | SK-BR-3 | ~3.0 | [6] |

| Anti-HER2 & MMAE | PEG24 | SK-BR-3 | ~5.0 | [6] |

| Anti-CD30 & Auristatin | PEG8 | L540cy | 0.1 nM | [3] |

| Anti-CD30 & Auristatin | PEG24 | L540cy | 0.3 nM | [3] |

Table 3: Impact of PEGylation on Protein Aggregation

This table illustrates how PEGylation can prevent protein precipitation by rendering aggregates soluble.

| Protein | PEG Chain Length | Incubation Conditions | Soluble Aggregates (Non-PEGylated) | Soluble Aggregates (PEGylated) | Reference |

| G-CSF | 20 kDa | 37°C, pH 6.9, 144 h | Not detectable (precipitated) | ~18% | |

| G-CSF | 5 kDa | 37°C, pH 6.9, 144 h | Not detectable (precipitated) | Soluble aggregates formed |

Table 4: Calculated Octanol-Water Partition Coefficient (cLogP) of PEG Linkers

This table provides calculated LogP values, a measure of hydrophilicity (a lower value indicates greater hydrophilicity), for discrete PEG linkers. These values are illustrative and based on computational models.

| PEG Linker | Number of Ethylene Glycol Units | Calculated LogP (cLogP) |

| PEG2 | 2 | ~ -0.5 |

| PEG4 | 4 | ~ -1.0 |

| PEG8 | 8 | ~ -2.0 |

| PEG12 | 12 | ~ -3.0 |

| PEG24 | 24 | ~ -6.0 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of molecules incorporating hydrophilic PEG spacers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (e.g., Azide-PEG-Carboxylic Acid)

This protocol outlines a general method for synthesizing a heterobifunctional PEG linker with orthogonal reactive groups.[3]

Materials:

-

Homo-bifunctional OH-PEG-OH

-

Tosyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

Methodology:

-

Monotosylation: Dissolve OH-PEG-OH in DCM and cool to 0°C. Add a controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with one hydroxyl group, yielding Tosyl-PEG-OH. Monitor the reaction by TLC or LC-MS.

-

Azide Substitution: Dissolve the purified Tosyl-PEG-OH in DMF. Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH. Purify the product.

-

Carboxylation: Dissolve the Azide-PEG-OH in a suitable solvent. Add succinic anhydride and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. This converts the terminal hydroxyl group into a carboxylic acid.

-

Purification and Characterization: Purify the final Azide-PEG-COOH product using column chromatography. Characterize the product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Site-Specific PEGylation of an Antibody via Engineered Cysteine

This protocol describes the site-specific conjugation of a maleimide-activated PEG linker to an antibody with an engineered cysteine residue.

Materials:

-

Antibody with an engineered free cysteine in a suitable buffer (e.g., PBS, pH 6.5-7.0)

-

Maleimide-PEG-linker

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system for purification

Methodology:

-

Antibody Reduction (if necessary): If the engineered cysteine is involved in a disulfide bond, partially reduce the antibody with a mild reducing agent like TCEP to expose the free thiol group.

-

PEGylation Reaction: Add the Maleimide-PEG-linker to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of PEG to antibody). Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The maleimide group will specifically react with the free thiol of the cysteine.

-

Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess Maleimide-PEG-linker.

-

Purification: Purify the PEGylated antibody from unreacted PEG and other reagents using size-exclusion chromatography (SEC).

-

Characterization: Characterize the conjugate using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and the purity of the product.

Protocol 3: Determination of In Vitro Cytotoxicity of an ADC (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of an ADC on cancer cell lines.[8]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC constructs with different PEG linkers

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADCs and a negative control (e.g., unconjugated antibody) in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 4: Peptide Mapping of a PEGylated Protein

This protocol provides a general workflow for identifying the site of PEGylation on a protein.[1]

Materials:

-

PEGylated protein

-

Denaturation buffer (e.g., containing urea or guanidine HCl)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Proteolytic enzyme (e.g., trypsin)

-

LC-MS/MS system

Methodology:

-

Denaturation and Reduction: Denature the PEGylated protein to unfold it and reduce the disulfide bonds with a reducing agent.

-

Alkylation: Alkylate the free cysteine residues to prevent disulfide bond reformation.

-

Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.

-

Peptide Separation: Separate the resulting peptides using reversed-phase liquid chromatography (RP-LC).

-

Mass Spectrometry Analysis: Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

Data Analysis: Compare the experimental peptide masses and fragmentation patterns to the theoretical digest of the protein sequence. The peptide containing the mass of the PEG linker (or a remnant of it if a cleavable linker is used) will identify the site of PEGylation.[1]

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to hydrophilic PEG spacers in linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. purepeg.com [purepeg.com]

- 7. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hydroxy-PEG3-acrylate solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Hydroxy-PEG3-acrylate (2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate), a versatile bifunctional molecule widely utilized in hydrogel formation, bioconjugation, and drug delivery systems. Understanding its solubility in both aqueous and organic media is critical for its effective application in these fields, influencing everything from reaction kinetics to formulation stability.

Core Concepts: Structure and Solubility

This compound's structure, featuring a hydrophilic triethylene glycol (PEG3) spacer, a reactive acrylate group, and a terminal hydroxyl group, governs its solubility profile. The repeating ether linkages and the terminal alcohol group of the PEG chain can form hydrogen bonds with protic solvents like water, rendering it highly water-soluble.[1][2] This hydrophilic nature is a key attribute for its use in biological applications. Conversely, the molecule also possesses nonpolar character, allowing for solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be compiled from supplier information and the known properties of polyethylene glycol (PEG) derivatives.

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Qualitative Solubility | Rationale / Notes |

| Aqueous Solvents | |||

| Water | Protic | Soluble / Miscible | The hydrophilic PEG chain and terminal hydroxyl group enhance solubility in aqueous media through hydrogen bonding.[1][2][3] Triethylene glycol, the core of the molecule, is completely miscible with water.[4] |

| Phosphate-Buffered Saline (PBS) | Protic | Soluble | Expected to be readily soluble due to its aqueous nature and the general high solubility of PEGs in aqueous buffers.[3] |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | Explicitly listed as a solvent by suppliers.[5] PEGs are generally very soluble in DMSO.[3] |

| Dichloromethane (DCM) / Methylene Chloride | Aprotic | Soluble | Explicitly listed as a solvent by suppliers.[5] PEGs are generally very soluble in methylene chloride.[3] |

| Dimethylformamide (DMF) | Aprotic | Soluble | Explicitly listed as a solvent by suppliers.[5] PEGs are generally very soluble in DMF.[3] |

| Chloroform | Aprotic | Soluble | PEGs are generally very soluble in chloroform.[3] |

| Ethanol | Protic | Soluble | PEGs are generally soluble in alcohols.[2] A similar compound, 2-hydroxyethyl acrylate, is soluble in ethanol.[6] |

| Methanol | Protic | Soluble | PEGs are generally soluble in alcohols.[2] A similar compound, 2-hydroxyethyl acrylate, is soluble in methanol.[6] |

| Acetone | Aprotic | Soluble | A similar compound, 2-hydroxyethyl acrylate, is soluble in acetone.[6] |

| Toluene | Nonpolar | Less Soluble | PEGs are generally less soluble in toluene.[3] |

| Diethyl Ether | Nonpolar | Insoluble | PEGs have limited to no solubility in ether.[2][3] |

| Hexanes | Nonpolar | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.[2] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following experimental protocol provides a robust framework for determining the equilibrium (saturation) solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, ethanol, DCM)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI, or ELSD) or another quantitative analytical method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the chosen solvent to each vial. The excess liquid should be clearly visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining suspended particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the saturation solubility of this compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualizing the Workflow

The general process for determining solubility can be visualized as a straightforward workflow.

The relationship between the molecular structure of this compound and its resulting solubility can also be illustrated.

References

The Core Principles of PEGylation for Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein or peptide, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of protein-based drugs. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, reduce immunogenicity, and improve stability and solubility.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental principles of PEGylation, from the underlying chemistry and strategic considerations to detailed experimental protocols and analytical characterization. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage PEGylation for the optimization of protein therapeutics.

Rationale and Advantages of Protein PEGylation

The primary goal of PEGylating a therapeutic protein is to improve its overall clinical efficacy. Unmodified proteins often face challenges such as rapid clearance from the body, susceptibility to enzymatic degradation, and the potential to elicit an immune response.[3][4][5] PEGylation directly addresses these limitations through several key mechanisms:

-

Extended Circulating Half-Life: The attachment of PEG chains increases the hydrodynamic volume of the protein, which reduces its rate of renal clearance.[2][4] This prolonged presence in the bloodstream allows for less frequent dosing, which can improve patient compliance.[6]

-

Reduced Immunogenicity: The flexible, hydrophilic PEG chains form a protective layer around the protein, masking its surface epitopes from recognition by the immune system.[4][7] This "stealth" effect can significantly decrease the formation of anti-drug antibodies (ADAs).[7] However, it is important to note that immune responses to the PEG moiety itself have been observed.[7][8]

-

Enhanced Stability: The PEG shield can protect the protein from proteolytic degradation, thereby increasing its stability both in vivo and in vitro.[2][]

-

Improved Solubility: PEG is a highly water-soluble polymer, and its conjugation can enhance the solubility of proteins that are prone to aggregation.[2][]

These advantages have led to the successful development and marketing of numerous PEGylated protein drugs for a variety of therapeutic areas.[5][10]

The Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG molecule with a specific amino acid residue on the protein's surface. The choice of PEG reagent and reaction conditions is critical for controlling the extent and location of PEGylation.